![molecular formula C19H18N2S B14619453 N,N,12-Trimethyl-12H-benzo[a]phenothiazin-9-amine CAS No. 59996-00-8](/img/structure/B14619453.png)
N,N,12-Trimethyl-12H-benzo[a]phenothiazin-9-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,12-Trimethyl-12H-benzo[a]phenothiazin-9-amine is a chemical compound known for its unique structure and properties. It belongs to the class of phenothiazines, which are heterocyclic compounds containing sulfur and nitrogen atoms in their structure. Phenothiazines have been widely studied for their diverse biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,12-Trimethyl-12H-benzo[a]phenothiazin-9-amine can be achieved through several methods. One common approach involves the condensation of 1,2-diaminobenzene with appropriate aldehydes or ketones, followed by cyclization and methylation reactions. The Wohl–Aue method and Beirut method are often employed for the synthesis of phenothiazine derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The use of catalysts, such as palladium, and multicomponent approaches are common in industrial settings to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
N,N,12-Trimethyl-12H-benzo[a]phenothiazin-9-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into amines and other reduced forms.
Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides and sulfones, while reduction can produce various amines .
Scientific Research Applications
N,N,12-Trimethyl-12H-benzo[a]phenothiazin-9-amine has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing other complex molecules.
Biology: Its derivatives are studied for their antimicrobial and antitumor properties.
Medicine: Phenothiazine derivatives are explored for their potential use in treating diseases such as tuberculosis and cancer.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of N,N,12-Trimethyl-12H-benzo[a]phenothiazin-9-amine involves its interaction with molecular targets and pathways. It can act as an inhibitor of certain enzymes, affecting cellular processes. For example, it may inhibit the activity of cyclooxygenases (COX-1 and COX-2), leading to anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Phenothiazine: A parent compound with similar structure but different functional groups.
Chlorpromazine: A phenothiazine derivative used as an antipsychotic medication.
Promethazine: Another phenothiazine derivative used as an antihistamine.
Uniqueness
N,N,12-Trimethyl-12H-benzo[a]phenothiazin-9-amine is unique due to its specific methylation pattern and structural configuration, which confer distinct chemical and biological properties compared to other phenothiazine derivatives .
Properties
CAS No. |
59996-00-8 |
|---|---|
Molecular Formula |
C19H18N2S |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
N,N,12-trimethylbenzo[a]phenothiazin-9-amine |
InChI |
InChI=1S/C19H18N2S/c1-20(2)14-9-10-16-18(12-14)22-17-11-8-13-6-4-5-7-15(13)19(17)21(16)3/h4-12H,1-3H3 |
InChI Key |
OMVWIMMFXYRDHQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)N(C)C)SC3=C1C4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(5-Chloroquinolin-8-yl)oxy]-N'-hydroxypropanimidamide](/img/structure/B14619378.png)
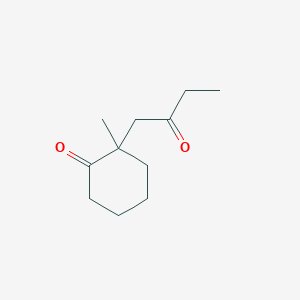
![1-[2,3-Dimethyl-5-(2-methylprop-1-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14619385.png)


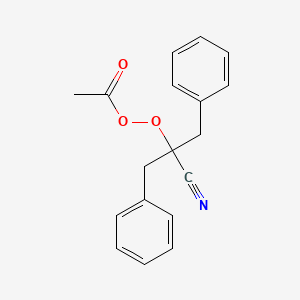
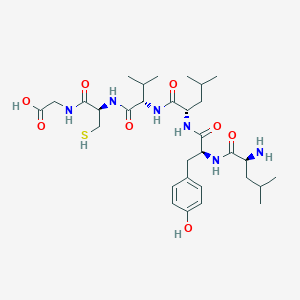
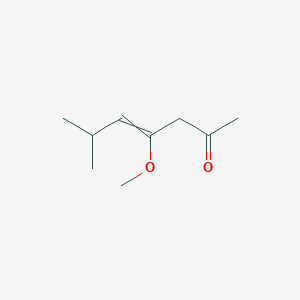

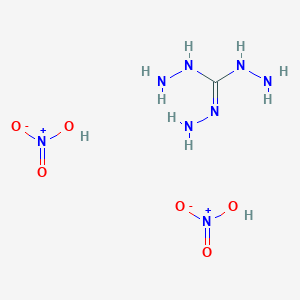
![2,2-Dimethyl-N-{2-oxo-2-[(propan-2-yl)amino]ethyl}propanamide](/img/structure/B14619434.png)
![4-[(2-Hydroxy-3-nitrophenyl)methyl]-2-methyl-6-nitrophenol](/img/structure/B14619439.png)
![2-[(Methylsulfanyl)methyl]pyrimidine-4,6(1H,5H)-dione](/img/structure/B14619448.png)
![1-Oxaspiro[4.4]nonane-4-carboxylic acid, 3-methylene-2-oxo-](/img/structure/B14619449.png)
